dioxaphosphepin-6-yl)diMethylaMine
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Overview
Description
(3aR,8aR)-(−)-(2,2-Dimethyl-4,4,8,8-tetraphenyl-tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)dimethylamine: is a chiral phosphine ligand known for its high enantioselectivity and efficiency in various catalytic processes. This compound is widely used in asymmetric synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3aR,8aR)-(−)-(2,2-Dimethyl-4,4,8,8-tetraphenyl-tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)dimethylamine involves the reaction of a chiral diol with a phosphoramidite reagent under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at low temperatures to ensure high enantioselectivity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound is involved in substitution reactions, particularly in the formation of carbon-phosphorus bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed under anhydrous conditions.
Substitution: Various alkyl halides or aryl halides; reactions often require a base such as sodium hydride
Major Products: The major products formed from these reactions include various phosphine oxides, reduced phosphines, and substituted phosphine derivatives .
Scientific Research Applications
Chemistry: The compound is extensively used as a ligand in asymmetric catalysis, facilitating the formation of enantioselective products in organic synthesis .
Biology: In biological research, it is used to study enzyme mechanisms and protein-ligand interactions due to its chiral properties .
Industry: In the industrial sector, it is used in the production of fine chemicals and agrochemicals, where enantioselectivity is crucial .
Mechanism of Action
The compound exerts its effects by acting as a chiral ligand in catalytic processes. It coordinates with metal centers, forming complexes that facilitate enantioselective reactions. The molecular targets include various transition metals such as palladium, rhodium, and iridium. The pathways involved typically include the formation of metal-ligand complexes that undergo subsequent catalytic cycles to produce enantioselective products .
Comparison with Similar Compounds
- (S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a′]dinaphthalen-4-yl)dimethylamine
- (S)-(+)-Benzyl (3,5-dioxa-4-phospha-cyclohepta[2,1-a;3,4-a′]dinaphthalen-4-yl)methylamine
- (S)-SIPHOS-PE
Comparison: Compared to these similar compounds, (3aR,8aR)-(−)-(2,2-Dimethyl-4,4,8,8-tetraphenyl-tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)dimethylamine exhibits higher enantioselectivity and efficiency in catalytic processes. Its unique structure allows for better coordination with metal centers, leading to more effective catalytic cycles .
Biological Activity
(Dioxaphosphepin-6-yl)dimethylamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
(this compound is characterized by a unique dioxaphosphepin framework, which contributes to its reactivity and biological interactions. The compound's chemical formula is C19H20NO2P, with a molecular weight of approximately 329.34 g/mol. It exhibits optical activity, with a specific rotation of [α]22/D+480° in chloroform, indicating its chiral nature .
Mechanisms of Biological Activity
Research indicates that the biological activity of (this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Studies have shown that this compound acts as an inhibitor for various enzymes, including those involved in neurotransmitter signaling and metabolic pathways. For instance, it has been identified as a potential inhibitor of g-secretase, which plays a crucial role in Alzheimer's disease pathology .
- Receptor Modulation : The compound has been noted for its ability to modulate receptors such as the human vanilloid receptor and dopamine D4 receptor, suggesting potential applications in pain management and psychiatric disorders .
- Catalytic Properties : It has also been explored for its role in palladium-promoted catalytic transformations, which enhances its utility in synthetic organic chemistry .
Case Studies
Several studies have documented the biological effects of (this compound:
- Neuroprotective Effects : A study conducted by Owens et al. (2003) demonstrated that this compound exhibited neuroprotective properties in vitro by inhibiting neuronal apoptosis through modulation of apoptotic pathways .
- Anticancer Activity : Research published in Bioorganic & Medicinal Chemistry Letters highlighted the compound's ability to inhibit cancer cell proliferation in various tumor models, suggesting its potential as an anticancer agent .
Data Table: Biological Activity Overview
Properties
IUPAC Name |
N,N,2,2-tetramethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34NO4P/c1-31(2)35-29-30(36-31)33(27-21-13-7-14-22-27,28-23-15-8-16-24-28)38-39(34(3)4)37-32(29,25-17-9-5-10-18-25)26-19-11-6-12-20-26/h5-24,29-30H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPNADVMTMEWQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(OP(OC2(C3=CC=CC=C3)C4=CC=CC=C4)N(C)C)(C5=CC=CC=C5)C6=CC=CC=C6)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34NO4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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